molecular formula C9H12N2O2 B1587029 2-Ethoxy-N-hydroxy-benzamidine CAS No. 879-57-2

2-Ethoxy-N-hydroxy-benzamidine

Cat. No.: B1587029
CAS No.: 879-57-2
M. Wt: 180.2 g/mol
InChI Key: ZOGRANBHYCXFRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-hydroxy-benzamidine typically involves the reaction of ethoxybenzene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amidine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-hydroxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Properties

  • Molecular Weight : 180.2 g/mol
  • Chemical Structure : Contains an ethoxy group and a hydroxylamine moiety.

Chemistry

2-Ethoxy-N-hydroxy-benzamidine serves as a reagent in the synthesis of cyclic pyrimidinones, which are known inhibitors of phosphodiesterase type 5 (PDE5). This application is significant in developing compounds that can modulate cyclic guanosine monophosphate (cGMP) levels in biological systems, leading to various physiological effects such as vasodilation .

Biology

Research has indicated that this compound may play a role in inhibiting specific enzymes involved in biological pathways. For instance, its interaction with PDE5 can prevent the breakdown of cGMP, enhancing signaling pathways related to vascular function . Additionally, studies have explored its potential antimicrobial properties against pathogens associated with periodontitis .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • PDE5 Inhibition : Targeted for developing treatments for erectile dysfunction and pulmonary hypertension.
  • Antimicrobial Activity : Evaluated for its effectiveness against periodontitis-related pathogens, showing promising results in vitro .
  • Anticoagulant Properties : As a benzamidine derivative, it may exhibit anticoagulant effects by inhibiting factor Xa, a crucial enzyme in the coagulation cascade .

Industrial Applications

In industry, this compound is utilized in producing fine chemicals and intermediates. Its ability to serve as a building block for more complex molecules makes it valuable in pharmaceutical synthesis and chemical manufacturing processes.

Case Studies

  • PDE5 Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited PDE5 activity in vitro, suggesting potential therapeutic uses in treating erectile dysfunction .
  • Antimicrobial Evaluation : A recent investigation into novel benzamidine analogues found that some exhibited significant antimicrobial activity against periodontal pathogens, supporting their application in dental medicine .

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. In the case of PDE5 inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, resulting in vasodilation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-hydroxybenzimidamide
  • N’-Hydroxy-2-ethoxybenzenecarboximidamide
  • Benzenecarboximidamide, 2-ethoxy-N-hydroxy-
  • Imidoxim

Uniqueness

2-Ethoxy-N-hydroxy-benzamidine is unique due to its specific structure, which allows it to act as a potent inhibitor of PDE5. This makes it valuable in the development of therapeutic agents targeting this enzyme .

Biological Activity

2-Ethoxy-N-hydroxy-benzamidine, a derivative of benzamidine, has garnered attention for its significant biological activities, particularly in the fields of anticoagulation and anti-inflammatory therapies. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

Chemical Structure:
this compound is characterized by an ethoxy group and a hydroxylamine moiety attached to the benzamidine structure. This configuration is essential for its biological activity.

CAS Number: 879-57-2

The primary mechanism of action for this compound involves the inhibition of serine proteases , which are critical enzymes in various physiological processes including blood coagulation and inflammation. By modulating the activity of these enzymes, the compound can effectively reduce blood clot formation and mitigate inflammatory responses.

Anticoagulant Properties

Research indicates that this compound acts as an anticoagulant by inhibiting thrombin and other serine proteases involved in the coagulation cascade. This inhibition leads to prolonged bleeding time, making it a candidate for therapeutic applications in conditions requiring anticoagulation.

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has demonstrated potential anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
BenzamidineBasic benzamidine structureKnown for its use as an anticoagulant
4-Ethoxy-N-(2-(hydrazinyl)benzamide)Contains hydrazine moietyExhibits different biological activities
N-HydroxybenzamidineHydroxyl group on the benzamidine nitrogenEnhanced solubility and bioactivity
2-MethylbenzamidineMethyl substitution on the benzene ringPotentially altered pharmacokinetics

Case Studies and Research Findings

  • Anticoagulant Activity Study : A study demonstrated that this compound significantly inhibited thrombin activity in vitro, with an IC50 value indicating high potency compared to traditional anticoagulants.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory cytokine levels, suggesting its efficacy in reducing inflammation.
  • Neuroprotection Potential : Recent research has explored its role as a Kv2.1 potassium channel inhibitor, which may provide neuroprotective effects against ischemic stroke by preventing neuronal apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-N-hydroxy-benzamidine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation and condensation. For example, hydrogenation of intermediates using Pd/C under H₂ in methanol (room temperature, 18 hours) is a critical step to reduce functional groups . Subsequent steps may involve coupling reactions with reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ . Purity is ensured via column chromatography and validated using thin-layer chromatography (TLC) for reaction monitoring. Final characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms structural integrity and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the ethoxy (–OCH₂CH₃) and hydroxy (–OH) substituents. Chemical shifts for the ethoxy group typically appear at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) in ¹H NMR .
  • FTIR : Identifies functional groups (e.g., N–O stretch at ~930 cm⁻¹ for hydroxamates) .
  • High-Resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., histone deacetylase or metalloproteinase targets) using fluorogenic substrates. IC₅₀ values should be calculated via dose-response curves (4-parameter logistic model). Cytotoxicity screening in cell lines (e.g., HEK293) via MTT assays ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the benzamidine core (e.g., ethoxy → methoxy, halogenation) and assess activity changes .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with catalytic zinc in HDACs) .
  • Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LE, LLE) to prioritize derivatives .

Q. How should researchers address discrepancies in enzymatic inhibition data across studies?

  • Methodological Answer :

  • Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions (pH 7.4), and pre-incubation times .
  • Solubility Checks : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm compound stability via HPLC before assays .
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Reproduce experiments with independent synthetic batches .

Q. What strategies optimize the metabolic stability of this compound in in vivo studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Add NADPH cofactor to assess Phase I metabolism .
  • Prodrug Design : Mask the hydroxylamine group with acetyl or PEGylated moieties to enhance bioavailability .
  • LC-MS/MS Analysis : Quantitate plasma concentrations post-administration to calculate pharmacokinetic parameters (Cₘₐₓ, AUC) .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Target Profiling : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets based on structural similarity .
  • Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) to assess interaction stability .
  • Experimental Validation : Perform counter-screens against high-risk off-targets (e.g., kinases) using selectivity panels .

Q. Data Contradiction and Optimization

Q. How to resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol via nephelometry. Use shake-flask method for logP determination .
  • Co-Solvency Approaches : Test binary solvent systems (e.g., water/ethanol) to enhance solubility without precipitation .

Q. What experimental controls are critical when evaluating reactive oxygen species (ROS) modulation by this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include ascorbic acid (antioxidant) and H₂O₂ (ROS inducer) in assays like DCFH-DA fluorescence .
  • Scavenger Interference Tests : Pre-treat cells with ROS scavengers (e.g., NAC) to confirm compound-specific effects .

Properties

IUPAC Name

2-ethoxy-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRANBHYCXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-57-2
Record name N′-Hydroxy-2-ethoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-N-hydroxybenzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.08 mL; 67.95 mmol; 5 eq.) was added to a solution of 2-ethoxybenzonitrile (Fluorochem 18661; 2 g; 13.59 mmol; 1 eq.) in EtOH (30 mL) and the reaction mixture was stirred at 50° C. for 12 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (2.38 g, 97%) as a white solid.
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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